An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for 2-(5-Bromothiophen-3-yl)ethan-1-amine HCl
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for 2-(5-Bromothiophen-3-yl)ethan-1-amine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride. As a crucial building block in medicinal chemistry, a thorough understanding of its structural features through NMR is essential for identity confirmation, purity assessment, and further synthetic modifications. This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and offer a full assignment of the NMR spectra.
Theoretical Framework: Understanding the NMR of Substituted Thiophenes
Thiophene and its derivatives are aromatic heterocyclic compounds that present a unique electronic environment, which is reflected in their NMR spectra. The nature and position of substituents on the thiophene ring significantly influence the electron density distribution, leading to predictable changes in the chemical shifts (δ) of the ring's protons and carbons.[1][2]
In the case of 2-(5-Bromothiophen-3-yl)ethan-1-amine HCl, we have a 3,5-disubstituted thiophene ring. The bromine atom at the 5-position is an electron-withdrawing group, which will generally deshield the adjacent protons and carbons. Conversely, the ethylamine side chain at the 3-position, particularly in its protonated hydrochloride form, will also exert an electron-withdrawing effect. The interplay of these substituents dictates the final chemical shifts.
The protonation of the primary amine to form the hydrochloride salt has a significant impact on the chemical shifts of the adjacent methylene groups due to the inductive effect of the newly formed ammonium group. This effect typically causes a downfield shift of the α and β protons.
Experimental Protocol: Acquiring High-Quality NMR Data
A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra. The following steps outline a robust methodology for the analysis of 2-(5-Bromothiophen-3-yl)ethan-1-amine HCl.
2.1. Sample Preparation
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Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents due to the compound's polarity as a hydrochloride salt. The choice of solvent can slightly influence chemical shifts.
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Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. However, in polar solvents like D₂O, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is preferred.
2.2. NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
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¹H NMR Spectroscopy:
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Pulse Program: A standard single-pulse sequence (e.g., zg30).
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Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
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Spectral Width: A spectral width of approximately 12-15 ppm.
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Relaxation Delay: A relaxation delay of 1-2 seconds.
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¹³C NMR Spectroscopy:
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Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
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Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[2]
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Spectral Width: A spectral width of approximately 200-220 ppm.
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Relaxation Delay: A relaxation delay of 2-5 seconds.
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2.3. Data Processing
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.
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Calibrate the chemical shift scale using the internal standard.
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Integrate the signals in the ¹H spectrum to determine the relative number of protons.
The logical flow from sample preparation to structural elucidation is depicted in the following diagram:
Caption: Workflow for NMR data acquisition and analysis.
NMR Data and Signal Assignments
The following table summarizes the predicted and experimentally observed ¹H and ¹³C NMR chemical shifts for 2-(5-Bromothiophen-3-yl)ethan-1-amine HCl. The numbering of the atoms is shown in the diagram below.
Caption: Structure of 2-(5-Bromothiophen-3-yl)ethan-1-amine HCl with atom numbering.
Table 1: ¹H and ¹³C NMR Chemical Shifts for 2-(5-Bromothiophen-3-yl)ethan-1-amine HCl
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~7.30 | d | ~1.5 | ~129.5 |
| H-4 | ~7.10 | d | ~1.5 | ~125.0 |
| C-3 | - | - | - | ~142.0 |
| C-5 | - | - | - | ~112.0 |
| H-6 (CH₂) | ~3.15 | t | ~7.0 | ~29.0 |
| H-7 (CH₂) | ~3.30 | t | ~7.0 | ~39.0 |
| NH₃⁺ | ~8.0 (broad s) | s | - | - |
Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.
3.1. Detailed ¹H NMR Signal Assignment
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Thiophene Protons (H-2 and H-4): The two protons on the thiophene ring appear as doublets in the aromatic region. H-2 is expected to be slightly downfield compared to H-4 due to the deshielding effect of the adjacent sulfur atom. The small coupling constant of ~1.5 Hz is characteristic of a meta-coupling in a thiophene ring.
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Ethylamine Protons (H-6 and H-7): The two methylene groups of the ethylamine side chain appear as triplets due to coupling with each other. The triplet at ~3.30 ppm is assigned to H-7, which is directly attached to the electron-withdrawing ammonium group. The triplet at ~3.15 ppm is assigned to H-6, which is adjacent to the thiophene ring.
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Ammonium Protons (NH₃⁺): The protons of the ammonium group typically appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. Its chemical shift is highly dependent on the solvent and concentration.
3.2. Detailed ¹³C NMR Signal Assignment
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Thiophene Carbons (C-2, C-3, C-4, C-5): The four carbons of the thiophene ring can be distinguished based on their chemical shifts and the presence of attached protons. C-3, being substituted with the ethylamine chain, will be significantly downfield. C-5, bonded to the bromine atom, will be upfield due to the heavy atom effect. C-2 and C-4 will have intermediate chemical shifts, with C-2 typically being slightly more deshielded.
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Ethylamine Carbons (C-6 and C-7): The two carbons of the ethylamine side chain are in the aliphatic region. C-7, being closer to the electronegative nitrogen, will be further downfield than C-6.
Conclusion
The ¹H and ¹³C NMR spectra of 2-(5-Bromothiophen-3-yl)ethan-1-amine HCl provide a clear and unambiguous fingerprint for the molecule's structure. The chemical shifts and coupling patterns are consistent with the known effects of substituents on a thiophene ring and the protonation of an amine. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary information to confidently identify and characterize this important synthetic intermediate.
References
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PubChem. 2-(5-bromothiophen-2-yl)ethan-1-amine. Available at: [Link]
